Superior Spacer Arm Precision: DMA's 8.6 Å Crosslinking Distance Outperforms Analogues
In a comprehensive computational and experimental analysis of homobifunctional crosslinkers, DMA demonstrated an average N-N crosslinking distance of 7.40 Å with a standard deviation of 0.58 Å, and a cited N-N distance of 8.6 Å [1]. This is significantly shorter and more constrained than the distances observed for dimethyl pimelimidate (DMP, 9.2 Å), dimethyl suberimidate (DMS, 11.0 Å), and dimethyl 3,3′-dithiobis-propionimidate (DTBP, 11.9 Å). The range of N-N distances for DMA was 4.03–8.99 Å, which is the narrowest among the bis-imidoesters tested, indicating a more rigid and predictable crosslinking geometry.
| Evidence Dimension | Crosslinking Spacer Arm Length |
|---|---|
| Target Compound Data | 8.6 Å (cited N-N distance); average 7.40 Å (computed) |
| Comparator Or Baseline | DMP: 9.2 Å; DMS: 11.0 Å; DTBP: 11.9 Å |
| Quantified Difference | DMA is 0.6 Å shorter than DMP, 2.4 Å shorter than DMS, and 3.3 Å shorter than DTBP |
| Conditions | Computational modeling and experimental validation of crosslinking N-N distances in protein systems |
Why This Matters
The shorter and more constrained spacer arm of DMA makes it the preferred choice for mapping close-range protein-protein interactions and for applications requiring precise distance constraints.
- [1] Green, N.S., Reisler, E., & Houk, K.N. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(7), 1293-1304. Table 3. View Source
